

Application Notes and Protocols for the Automated Synthesis of [18F]Fallypride

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Compound of Interest

Compound Name: *Fallypride precursor*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the automated synthesis of [18F]Fallypride, a crucial radiotracer for Positron Emission Tomography (PET) imaging of dopamine D2/D3 receptors. The information is intended to guide researchers, scientists, and drug development professionals in establishing a robust and reproducible manufacturing process for this important imaging agent.

Introduction

[18F]Fallypride is a high-affinity antagonist for dopamine D2/D3 receptors, making it an invaluable tool in neuroscience research and the clinical evaluation of various neuropsychiatric disorders.^[1] Automated synthesis of [18F]Fallypride is essential for ensuring consistent quality, reducing radiation exposure to personnel, and meeting the demands of clinical production.^[2] This document outlines a generalized protocol based on common automated synthesis platforms and provides key data for process optimization and quality control.

Synthesis Overview

The automated synthesis of [18F]Fallypride is typically achieved through a one-step nucleophilic substitution reaction. The process involves the labeling of a tosylate precursor with [18F]fluoride, followed by purification and formulation. While various automated synthesis modules are available, the fundamental steps remain consistent. A significant advancement in recent years has been the development of methods that utilize Solid Phase Extraction (SPE)

for purification, which simplifies the process and reduces synthesis time compared to traditional High-Performance Liquid Chromatography (HPLC) methods.[\[3\]](#)[\[4\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data from various automated synthesis protocols for $[18F]$ Fallypride, providing a comparative overview of different methods and platforms.

Table 1: Comparison of Automated $[18F]$ Fallypride Synthesis Parameters

Synthesis Platform	Precursor Amount (mg)	Phase Transfer Catalyst	Radiochemical Yield (RCY) (non-decay corrected)	Total Synthesis Time (min)	Purification Method
AllinOne (AiO) / RNplus	2	TBAHCO ₃	59 ± 4%	~28	SPE[3]
AllinOne (AiO) / RNplus	2	K ₂ CO ₃ /Kryptofix-[2.2.2]	31 ± 3%	~40	SPE[3]
IBA Synthera	Not Specified	Not Specified	36%	55-65	HPLC[5]
Sofie Elixys/Pure Form	2	TBA	25%	Not Specified	HPLC[6]
TracerLab FX-FN	2	K ₂ CO ₃ /Kryptofix-[2.2.2]	66 ± 1.4% (decay-corrected)	51 ± 1.2	HPLC[7]
Microfluidic (iMiDEV)	Not Specified	Not Specified	11%	Not Specified	HPLC[8]
Micro-reactor	0.02-0.04	Not Specified	Up to 88% (decay-corrected)	Not Specified	HPLC[9]

Table 2: Quality Control Specifications for [18F]Fallypride

Quality Control Test	Specification	Reference
Radiochemical Purity	> 98%	[3] [6]
pH of final product	5.1 ± 0.4	[10]
Residual Solvents (e.g., Acetonitrile, Ethanol)	Below pharmacopoeial limits	[10]
Kryptofix-[2.2.2] (if used)	< 50 µg/mL	European Pharmacopoeia
Bacterial Endotoxins	< 175 EU/V	European Pharmacopoeia
Sterility	Sterile	European Pharmacopoeia

Experimental Protocols

This section provides a detailed, step-by-step protocol for the automated synthesis of [18F]Fallypride using a cassette-based system with SPE purification, which offers a simplified and efficient workflow.[\[3\]](#)[\[4\]](#)

4.1. Materials and Reagents

- Tosyl-**fallypride precursor** (2 mg) dissolved in acetonitrile (1 mL)
- [18F]Fluoride in [18O]H₂O
- Tetrabutylammonium bicarbonate (TBAHCO₃) solution (e.g., 10 µL of 40% solution) or Kryptofix-[2.2.2]/K₂CO₃
- Acetonitrile (for azeotropic drying)
- Sterile water for injection
- Ethanol for elution
- 0.9% Sodium Chloride for final formulation
- SPE Cartridges: Anion exchange (e.g., QMA), Alumina N, C18 Sep-Pak (e.g., Plus and Light)

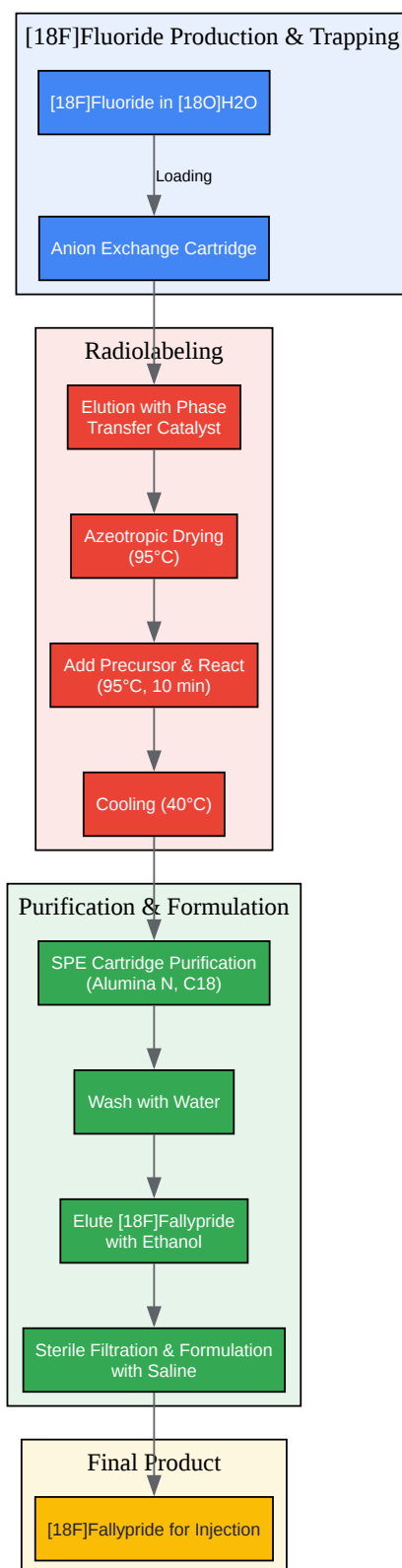
- Sterile filter (0.22 μm)

4.2. Automated Synthesis Procedure (SPE Purification Method)

- [18F]Fluoride Trapping: The aqueous [18F]fluoride solution is passed through an anion exchange cartridge to trap the [18F]fluoride.[3]
- Elution of [18F]Fluoride: The trapped [18F]fluoride is eluted into the reactor vessel using an eluent containing a phase transfer catalyst (e.g., TBAHCO₃ or Kryptofix-[2.2.2]/K₂CO₃).[3]
- Azeotropic Drying: The [18F]fluoride/catalyst mixture is dried by azeotropic distillation with acetonitrile under vacuum and a stream of helium at approximately 95 °C.[3]
- Radiolabeling Reaction: The precursor solution (tosyl-fallypride in acetonitrile) is added to the dried [18F]fluoride complex in the reactor. The reaction mixture is heated at 95 °C for 10 minutes.[3]
- Cooling: The reactor is then cooled to approximately 40 °C.[3]
- SPE Purification: The crude reaction mixture is passed through a series of SPE cartridges (e.g., Alumina N Plus Light, Sep Pak Plus C18, and Sep Pak Light C18) to remove unreacted [18F]fluoride and other impurities.[3]
- Cartridge Washing: The cartridges are washed with sterile water (e.g., 40 mL) to remove any remaining polar impurities.[3]
- Elution of [18F]Fallypride: The purified [18F]Fallypride is eluted from the C18 cartridge with ethanol (e.g., 1 mL).[3]
- Final Formulation: The ethanolic solution of [18F]Fallypride is passed through a 0.22 μm sterile filter into a sterile product vial. The final product is then diluted with 0.9% aqueous NaCl to achieve the desired radioactive concentration and an ethanol concentration suitable for intravenous injection.[3]

Mandatory Visualizations

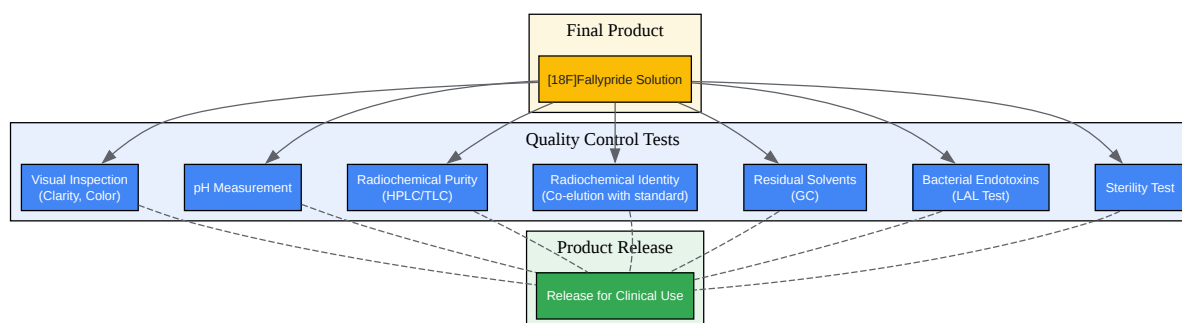
Diagram 1: Automated Synthesis Workflow for [18F]Fallypride



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Caption: Automated synthesis workflow for [18F]Fallypride via SPE purification.

Diagram 2: Quality Control Workflow for [18F]Fallypride



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Caption: Quality control workflow for the release of [18F]Fallypride.

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